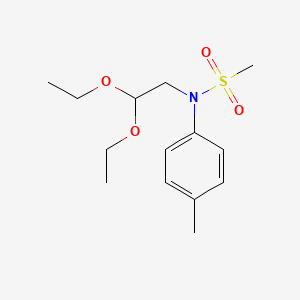![molecular formula C12H15N3O4 B14398468 Glycyl-N-[(3-carboxyphenyl)methyl]glycinamide CAS No. 89760-84-9](/img/structure/B14398468.png)
Glycyl-N-[(3-carboxyphenyl)methyl]glycinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Glycyl-N-[(3-carboxyphenyl)methyl]glycinamide is a chemical compound known for its unique structure and properties. It is a derivative of glycinamide, which is an amide of the amino acid glycine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Glycyl-N-[(3-carboxyphenyl)methyl]glycinamide typically involves the reaction of glycinamide with 3-carboxybenzyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is then purified using techniques like recrystallization or chromatography to obtain the pure compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications .
化学反応の分析
Types of Reactions
Glycyl-N-[(3-carboxyphenyl)methyl]glycinamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like sodium azide or sodium cyanide in polar aprotic solvents.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Glycyl-N-[(3-carboxyphenyl)methyl]glycinamide has a wide range of scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Studied for its role in enhancing collagen production and wound healing in human dermal fibroblasts.
作用機序
The mechanism of action of Glycyl-N-[(3-carboxyphenyl)methyl]glycinamide involves its interaction with specific molecular targets and pathways. In biological systems, it has been shown to enhance collagen production by increasing the levels of type I and III collagen proteins. This effect is mediated through the activation of signaling pathways that regulate collagen synthesis and deposition . Additionally, the compound does not induce the differentiation of fibroblasts into myofibroblasts, which is a common side effect of other collagen-promoting agents .
類似化合物との比較
Similar Compounds
Glycinamide: The parent compound, which is an amide derivative of glycine.
N-acetyl glycine: A derivative of glycine with an acetyl group.
N-acetyl glycinamide: Similar to Glycyl-N-[(3-carboxyphenyl)methyl]glycinamide but with an acetyl group instead of the carboxyphenyl group.
Uniqueness
This compound is unique due to its specific structure, which allows it to interact with biological systems in a way that enhances collagen production without inducing unwanted side effects. This makes it a valuable compound for research and potential therapeutic applications .
特性
CAS番号 |
89760-84-9 |
|---|---|
分子式 |
C12H15N3O4 |
分子量 |
265.26 g/mol |
IUPAC名 |
3-[[[2-[(2-aminoacetyl)amino]acetyl]amino]methyl]benzoic acid |
InChI |
InChI=1S/C12H15N3O4/c13-5-10(16)15-7-11(17)14-6-8-2-1-3-9(4-8)12(18)19/h1-4H,5-7,13H2,(H,14,17)(H,15,16)(H,18,19) |
InChIキー |
MXLKPONAFWZRJF-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)C(=O)O)CNC(=O)CNC(=O)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


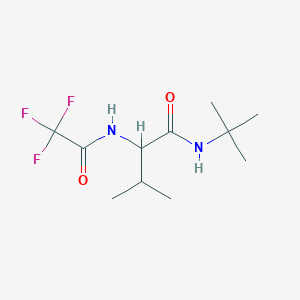
![4-Chloro-2-[(2,5-dimethylphenyl)methanesulfonyl]pyridine](/img/structure/B14398392.png)
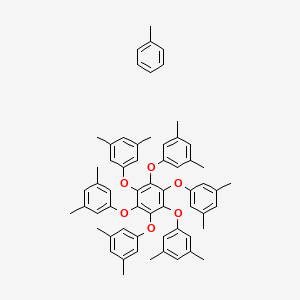

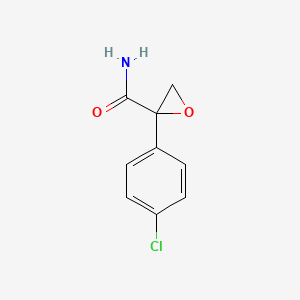
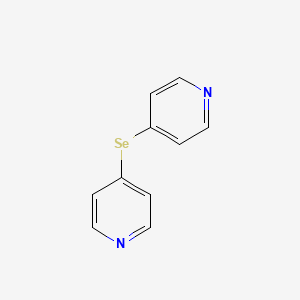
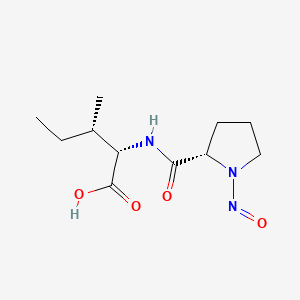
![N-{3-[Bis(3-chloroprop-2-en-1-yl)amino]phenyl}methanesulfonamide](/img/structure/B14398421.png)
![Acetamide, 2-[[(4-methylphenyl)sulfonyl]amino]-N-(2-phenylethyl)-](/img/structure/B14398422.png)
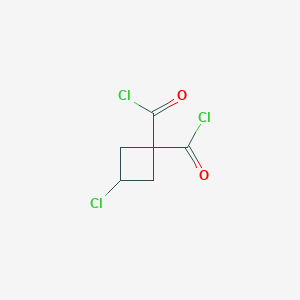
![N-Cyclopentyl-1-phenyl-1H-pyrazolo[3,4-b]pyrazin-5-amine](/img/structure/B14398436.png)
![N-[(4-Bromophenyl)carbamoyl]-2-chloro-5-fluorobenzamide](/img/structure/B14398450.png)
![3-Methylidenespiro[5.5]undec-1-ene](/img/structure/B14398453.png)
